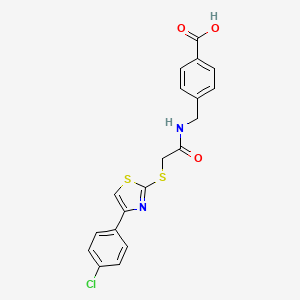

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S2/c20-15-7-5-13(6-8-15)16-10-26-19(22-16)27-11-17(23)21-9-12-1-3-14(4-2-12)18(24)25/h1-8,10H,9,11H2,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRGRNNCXDNWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)thiazole. This intermediate is then reacted with chloroacetic acid to introduce the thioacetamido group. The final step involves the coupling of this intermediate with 4-aminomethylbenzoic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

2.1. Thiazole Ring Formation

Thiazoles are typically synthesized via condensation reactions. For the 4-(4-chlorophenyl)thiazol-2-yl moiety:

-

Method : Likely involves the Hantzsch reaction or a two-component condensation using thiourea, α-halo ketones, and aldehydes .

-

Substitution : The 4-chlorophenyl group is introduced via metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) if the thiazole precursor contains a halide.

2.2. Thioether Formation

The thioether bridge between the thiazole and acetamide is formed via:

-

Nucleophilic substitution : Reaction of a thiolate (from mercaptan) with an alkyl halide.

-

Alternative methods : Use of Lawesson’s reagent for thioether formation from disulfides or Michael addition for enolate-based reactions .

2.3. Amide Bond Formation

The acetamide linkage is formed using:

-

Peptide coupling reagents : EDC/HOBt or DCC/HONu for carboxylic acid activation, followed by reaction with an amine (e.g., methylamine) .

-

Hydrolysis : Ester intermediates (e.g., methyl benzoate) are hydrolyzed to the benzoic acid under basic conditions (e.g., NaOH) .

Mechanistic Insights

-

Thiazole formation : The reaction proceeds through enamine intermediates, followed by cyclization and dehydrogenation .

-

Thioether coupling : Nucleophilic attack by the thiolate on the alkyl halide forms the S-C bond, often under basic conditions .

-

Amide bond stability : The acetamide group is resistant to hydrolysis under mildly acidic/basic conditions, ensuring stability in subsequent steps .

Biological and Chemical Implications

-

Functional groups : The thioether and amide groups contribute to pharmacological activity, including potential anticancer and anti-inflammatory effects .

-

Crystallographic data : The thiazole-benzene dihedral angle (e.g., 77.89° in similar compounds) influences molecular packing and solubility .

-

Hydrogen bonding : N—H⋯O interactions in the crystal structure enhance stability, as observed in analogous compounds .

Challenges and Optimization

-

Regioselectivity : Ensuring the 2-position of the thiazole is substituted with the thioether group.

-

Yield improvement : Microwave-assisted synthesis or solvent-free methods may enhance efficiency.

-

Purity control : Column chromatography or recrystallization is critical due to the compound’s complexity .

Comparative Analysis with Related Compounds

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including the compound , have shown significant antimicrobial potential. Studies have demonstrated that thiazole compounds exhibit activity against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole compounds against various bacterial strains, revealing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for certain derivatives. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer properties of thiazole derivatives have also been extensively studied. The compound has been tested for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research conducted on thiazole derivatives showed that certain compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). For instance, one derivative showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant anticancer activity .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound D | A549 | 23.30 |

| Compound E | NIH/3T3 | >1000 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of interest. Compounds containing the thiazole moiety have been shown to provide protection in various seizure models.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of thiazole-linked compounds, one derivative demonstrated a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, showcasing its potential as an anticonvulsant agent .

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| Compound F | Electroshock | 24.38 |

| Compound G | Chemo-shock | 88.23 |

Mecanismo De Acción

The mechanism of action of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzoic Acid Scaffolds

The following table summarizes key analogues, their structural variations, and properties:

Key Observations

Synthetic Feasibility :

- Compound 4k achieves a high yield (86%) via a one-pot cyclization, whereas analogues like 6a require multi-step synthesis with moderate yields (84–95%). The target compound’s synthesis () involves bromine-mediated cyclization, which may pose scalability challenges due to hazardous reagents.

Physicochemical Properties :

- The morpholine-containing 6a and 6b exhibit higher melting points (231–240°C) compared to 4k (129–130°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from morpholine). The target compound’s benzoic acid group may enhance crystallinity, though its melting point is undocumented.

Biological Activity :

- 4k demonstrates potent anticancer activity via GSK-3β inhibition, while SS4 targets PPAR-γ for antidiabetic effects. The antimicrobial activity of compound 60 () highlights the versatility of thiazole-benzoic acid hybrids. The target compound’s pharmacological profile remains uncharacterized but warrants exploration given structural similarities.

In contrast, 4k’s triphenylimidazole moiety may favor π-π stacking with enzyme active sites.

Challenges and Contradictions

Actividad Biológica

The compound 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves multi-step reactions starting from readily available precursors. In the case of this compound, the synthesis may include:

- Formation of Thiazole Ring : Utilizing 4-chlorophenyl and thioacetamide to form the thiazole structure.

- Acylation : Reaction with acetic anhydride or similar agents to introduce acetamido groups.

- Final Coupling : Linking the thiazole moiety with benzoic acid derivatives through amide or ester linkages.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the structure.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For example:

- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported an IC50 value of approximately 10 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial potential of thiazole derivatives is well-documented:

- In Vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

Thiazole derivatives are also known for their anti-inflammatory effects:

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, as demonstrated in cellular assays. This suggests a potential role in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of similar thiazole compounds:

- Study on Thiosemicarbazone Derivatives : A series of thiosemicarbazone analogues were synthesized and tested for their ability to induce apoptosis in K562 cells. These compounds showed varied efficacy depending on their structural modifications .

- Anticonvulsant Activity : Some thiazole derivatives were evaluated for anticonvulsant properties in animal models, demonstrating significant protective effects against seizures .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride under reflux in ethanol, followed by thiolation using thiourea (yield ~70-80%) .

Acetamido Linker Introduction : React the thiolated intermediate with 2-chloroacetamido-methylbenzoic acid in the presence of K₂CO₃ in acetone at 50°C for 12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Control stoichiometry (1:1.2 ratio of thiazole to chloroacetamide), inert atmosphere (N₂), and monitor reaction progress via TLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Confirm the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), acetamido methylene (δ 3.8–4.2 ppm), and benzoic acid carboxyl (δ 12.1 ppm) .

- IR : Identify C=O stretch (amide: 1650–1680 cm⁻¹; benzoic acid: 1700–1720 cm⁻¹) and S–C=S vibrations (620–680 cm⁻¹) .

- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 433.5) and purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Reported Activities :

- Anticancer : IC₅₀ values of 8–15 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) via inhibition of PI3K/Akt pathways .

- Anti-inflammatory : Reduces TNF-α production by 40–60% in LPS-stimulated macrophages at 10 µM .

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL) due to thiazole-thioether interactions with bacterial membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- SAR Strategies :

- Substituent Modifications : Replace the 4-chlorophenyl group with 4-fluorophenyl (enhances lipophilicity) or introduce electron-withdrawing groups (e.g., nitro) to boost enzyme inhibition .

- Linker Optimization : Replace the thioacetamido group with sulfonamide or triazole to improve metabolic stability .

- Data-Driven Design : Compare IC₅₀ values of analogs (e.g., H2-38 vs. H2-81 in ’s table) to identify critical pharmacophores .

Q. What mechanistic insights explain its anticancer activity, and how can these be validated experimentally?

- Proposed Mechanism : Inhibits kinases (e.g., GSK-3β) via competitive binding to the ATP pocket, validated by:

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds with Thr138 and hydrophobic contacts with Phe67) .

- Kinase Assays : Measure inhibition of recombinant GSK-3β activity (IC₅₀ ~12 µM) using ADP-Glo™ kits .

- Western Blotting : Confirm downstream effects (e.g., reduced phosphorylation of β-catenin in treated cancer cells) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Resolution Strategies :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (RPMI-1640 + 10% FBS) .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Replicate Key Studies : Cross-validate IC₅₀ values in ≥3 independent labs using blinded protocols .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) to enhance intestinal absorption, with in situ hydrolysis by esterases .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release and reduced renal clearance .

- Co-Solvent Systems : Use PEG-400/water (1:1) for intravenous administration, achieving >90% solubility at 10 mg/mL .

Q. How can proteomic approaches identify novel biological targets of this compound?

- Workflow :

Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .

LC-MS/MS Analysis : Identify eluted proteins (e.g., heat shock proteins, kinases) via tryptic digestion and peptide sequencing .

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for top candidates (e.g., Hsp90: KD = 2.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.